Cas no 887466-63-9 (methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate)

Methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate is a specialized organic compound. It exhibits unique structural and functional properties, making it valuable for various chemical applications, including pharmaceutical research and material science. The compound's imidazo[1,2-g]purine backbone and specific substituents contribute to its distinct reactivity and potential utility in drug discovery.
methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate structure
887466-63-9 structure
Product Name:methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate
CAS No:887466-63-9
MF:C20H21N5O5
MW:411.411244153976
CID:6340680
PubChem ID:16614295
Update Time:2025-06-18

methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate
    • AKOS001367436
    • AKOS016337763
    • F2542-0345
    • UPCMLD0ENAT5804151:001
    • methyl 2-[6-(4-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
    • SR-01000021649-1
    • 887466-63-9
    • SR-01000021649
    • Z237490182
    • methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
    • Inchi: 1S/C20H21N5O5/c1-11-10-23-15-16(21-19(23)24(11)13-6-8-14(29-4)9-7-13)22(3)20(28)25(17(15)26)12(2)18(27)30-5/h6-10,12H,1-5H3
    • InChI Key: GFSXTBOLBSJBGH-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C=CC(=CC=4)OC)C(C)=CN23)N(C)C(N1C(C(=O)OC)C)=O

Computed Properties

  • Exact Mass: 411.15426879g/mol
  • Monoisotopic Mass: 411.15426879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 98.4Ų

methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate Pricemore >>

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Additional information on methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate

Methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate (CAS No. 887466-63-9): A Comprehensive Overview

Methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate, identified by its CAS number 887466-63-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to the class of imidazopyrimidinone derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural complexity of methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate makes it a promising candidate for further investigation in drug discovery. The presence of multiple functional groups, including hydroxyl and methoxy substituents on the aromatic ring, as well as the dioxo group on the imidazopyrimidinone core, contributes to its unique chemical properties and reactivity.

In recent years, there has been a growing interest in imidazopyrimidinone derivatives due to their demonstrated efficacy in various biological assays. These compounds have shown potential in inhibiting key enzymes and pathways involved in inflammation, cancer progression, and neurodegenerative diseases. The specific arrangement of atoms in methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate suggests that it may interact with biological targets in a manner that could lead to therapeutic benefits.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Studies have shown that imidazopyrimidinone derivatives can modulate inflammatory pathways by inhibiting enzymes such as COX-2 and LOX. The structural features of methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylpropanoate are well-suited for binding to these enzymes and potentially reducing inflammatory responses.

Furthermore,this compound has shown promise in preclinical studies as an anticancer agent. Cancer is one of the leading causes of mortality worldwide,and the development of new chemotherapeutic agents is crucial for improving patient outcomes. Imidazopyrimidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The unique structure of methyl 2-8-(4-methoxyphenyl)-1,7-dimethyl—~dioxo—H,H,H,H,H—imidazo[1,~gpurin—~3—ylpropanoate may contribute to its ability to disrupt cancer cell signaling pathways and inhibit tumor growth.

The synthesis of methyl 2—8—(4—methoxyphenyl)—l,7—dimethyl—~dioxo—l//t—Hz//t//t//t//t//t/——gpurin——~yIpropantoate involves multi-step organic reactions that highlight the synthetic capabilities of modern chemistry. The use of advanced catalytic methods and purification techniques ensures high yields and purity,making it suitable for further biological evaluation. The synthesis pathway also provides insights into how structural modifications can be made to optimize biological activity.

In conclusion,Methyl 28(44 methoxyphenyl)l ,7 dimethyldioxo l // t — Hz // t // t // t // t // t / — g purin — yIpropantoate (CAS No. 88746~63639) is a structurally complex compound with significant potential in pharmaceutical research。 Its unique chemical properties and demonstrated biological activities make it a valuable tool for investigating new therapeutic strategies。 Further studies are warranted to fully elucidate its mechanism of action and explore its clinical applicability。

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